molecular formula C9H16O2 B146572 Gamma-nonalactone CAS No. 104-61-0

Gamma-nonalactone

Numéro de catalogue B146572
Numéro CAS: 104-61-0
Poids moléculaire: 156.22 g/mol
Clé InChI: OALYTRUKMRCXNH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Gamma-nonalactone is a compound that contributes to the aroma profile of various wines, imparting a characteristic peach-like scent. It is one of several gamma-lactones, which are cyclic esters known for their pleasant fragrances and flavors. These compounds are often found in fermented products and are valued for their sensory contributions to food and beverages .

Synthesis Analysis

This compound can be synthesized from natural precursors through biotransformation processes. For instance, gamma-decalactone, a related compound with a similar peachy aroma, is produced by the yeast Yarrowia lipolytica through the peroxisomal beta-oxidation of ricinoleic acid . Although the study focuses on gamma-decalactone, the synthesis pathway is relevant to this compound as both compounds are gamma-lactones and may share similar metabolic pathways.

Molecular Structure Analysis

The molecular structure of this compound consists of a nine-carbon chain forming a lactone ring. This structure is responsible for its characteristic odor. The enantiomers of this compound have been synthesized, and their aroma detection thresholds in wine have been determined, indicating that the (R) enantiomer is more prevalent and may contribute more significantly to the aroma profile of wines .

Chemical Reactions Analysis

This compound is involved in various chemical reactions, particularly those related to its formation and degradation in biological systems. The yeast Yarrowia lipolytica has been shown to produce and consume gamma-lactones like gamma-decalactone, which suggests that similar metabolic pathways could be involved in the turnover of this compound . The study of these reactions is crucial for optimizing the production of this compound for industrial applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its aroma detection thresholds, have been quantified in Australian wines. The compound has been found in both white and red wines, with varying concentrations depending on the wine variety. The presence and concentration of this compound significantly contribute to the sensory qualities of wines .

Relevant Case Studies

Several studies have focused on the quantification and sensory impact of this compound in wines. For example, the quantification of this compound in Australian wines has been achieved using stable isotope dilution assays, which have provided insights into the prevalence and concentration of this compound in different wine varieties . Additionally, the enantiomeric distribution of this compound has been determined in botrytized wines and red wines, revealing the dominance of the (R) enantiomer .

Applications De Recherche Scientifique

Agent aromatisant dans l'industrie alimentaire

La gamma-nonalactone est un composant aromatique important de la noix de coco . Elle confère un arôme puissant, sucré et de noix de coco, ce qui en fait un choix populaire comme agent aromatisant dans l'industrie alimentaire .

Descripteur d'arôme dans l'industrie du vin

Dans l'industrie du vin, la this compound est associée aux descripteurs d'arôme de noix de coco, de sucré et de fruits à noyau . Elle est omniprésente dans le vin, en particulier des concentrations élevées ont été trouvées dans les vins rouges et les vins blancs doux .

Composé odorant actif dans l'industrie du riz

La this compound a été identifiée comme l'un des composés odorants actifs importants dans le riz non parfumé fraîchement cuit . Elle contribue à l'arôme unique du riz, améliorant l'expérience sensorielle globale .

Appât attirant pour la lutte antiparasitaire

La this compound est un appât attirant potentiel pour plusieurs espèces de ravageurs des céréales . Cette application est particulièrement utile dans l'industrie agricole pour la gestion des ravageurs .

Étalon de référence en chimie analytique

En chimie analytique, la this compound peut être utilisée comme étalon de référence analytique pour l'identification et la quantification de l'analyte dans divers échantillons . Ceci est particulièrement utile dans l'analyse par chromatographie gazeuse-olfactométrie (GC-O) et la chromatographie gazeuse-spectrométrie de masse (GC-MS) <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 13

Mécanisme D'action

Target of Action

Gamma-nonalactone, also known as gamma-Nonanolactone, is an organic compound with the formula cyclo-O=COCHRCH2CH2 . It is a weakly volatile liquid that is colorless when pure, but typical samples are not . It is one of several gamma lactones, most of which have fruity scents and several are used commercially . .

Mode of Action

It is known that this compound is associated with coconut, sweet, and stone fruit aroma descriptors . This suggests that it may interact with olfactory receptors to produce these scent perceptions.

Biochemical Pathways

This compound is mainly obtained through chemical synthesis or microbial biotransformation of hydroxy fatty acids . The synthesis is accomplished by free-radical addition of methyl acrylate and n-hexanol . A Dean–Stark trap filled with water and n-hexanol is used to remove the methanol generated during the process .

Pharmacokinetics

It is known that this compound is a weakly volatile liquid , suggesting that it could be absorbed through inhalation.

Result of Action

It is known that this compound is associated with coconut, sweet, and stone fruit aroma descriptors , suggesting that it may have effects on olfactory perception.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, viticultural factors, the yeast strain used for fermentation, or the type/extent of oak influence utilized in winemaking can influence the presence and concentration of this compound .

Safety and Hazards

Gamma-nonalactone is moderately toxic by ingestion and is a skin irritant . It is combustible and when heated to decomposition, it emits acrid smoke and irritating fumes .

Orientations Futures

Gamma-nonalactone is a valuable lactone for perfumes and its production has been extensively studied . It is also a potential multi-species attractant lure for grain beetle pests . Future research could focus on its impact on New Zealand Pinot noir aroma and its biosynthesis from carbohydrates or renewable lipids .

Propriétés

IUPAC Name

5-pentyloxolan-2-one
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InChI

InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3
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InChI Key

OALYTRUKMRCXNH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCC1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
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DSSTOX Substance ID

DTXSID0034229
Record name gamma-Nonanolactone
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Molecular Weight

156.22 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Colorless to pale straw-yellow liquid with an odor of coconut; [HSDB], colourless to slightly yellow liquid with a coconut-like odour
Record name 2(3H)-Furanone, dihydro-5-pentyl-
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Boiling Point

BP: 134 °C at 12 mm Hg, The boiling point at 1.7 kPa is 136 °C.
Record name DIHYDRO-5-PENTYL-2(3H)-FURANONE
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Solubility

Soluble in alcohol, most fixed oils, propylene glycol; 1:1 in 60% alcohol, Soluble in five volumes of 50% alcohol; soluble in most fixed oils and mineral oil; practically insoluble in glycerol, soluble in alcohol, most fixed oils and propylene glycol; insoluble in water, 1 ml in 5 ml 60% alcohol (in ethanol)
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Density

0.958-0.966 at 25 °C, 0.958-0.966
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Color/Form

Colorless to slightly yellow liquid

CAS RN

104-61-0, 82373-92-0, 57084-16-9
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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is gamma-Nonalactone perceived differently in various matrices?

A1: Studies have shown that the perceived aroma of this compound can shift based on the surrounding matrix. For example, in apricots, its low odor activity value (OAV) results in a less pronounced contribution to the overall aroma profile. [] Conversely, in Chardonnay wines, it has been linked to oak-related sensory attributes. [] This highlights the complexity of aroma perception and the interplay of different volatile compounds.

Q2: What are the natural sources of this compound?

A2: this compound is naturally present in various fruits, including peaches and apricots. [, ] It is also found in certain types of wines, such as Chardonnay and Botrytis-affected wines. [, , , ]

Q3: How does this compound contribute to the flavor of beef?

A3: Research suggests that this compound, alongside gamma-Octalactone, plays a role in the desirable flavor profile of Wagyu beef. The presence of oxygen during storage was found to be crucial for the development of these lactones in the meat. []

Q4: Can this compound be produced through fermentation?

A4: Yes, certain yeast strains like Sporidiobolus salmonicolor are known to produce this compound during fermentation, contributing to the peach-like aroma of the culture media. [] This microbial production offers a potential alternative to obtaining this flavor compound from natural sources.

Q5: What is the chemical formula and molecular weight of this compound?

A5: this compound has the chemical formula C9H16O2 and a molecular weight of 156.22 g/mol. [, ]

Q6: Are there different enantiomers of this compound, and do they have different aroma properties?

A6: Yes, this compound exists as two enantiomers: (R)-gamma-Nonalactone and (S)-gamma-Nonalactone. These enantiomers can exhibit different aroma thresholds and contribute to distinct flavor nuances. [] For instance, in red and botrytized wines, the (R)-enantiomer of this compound was found to be more prevalent than the (S)-enantiomer. []

Q7: Can this compound be synthesized chemically?

A7: Yes, various synthetic methods have been developed for producing this compound. One approach involves a multi-step process starting from n-hexanol and acrylic acid, utilizing a heating reactor and specific catalysts and driers to enhance yield and minimize side reactions. []

Q8: What analytical techniques are commonly employed for the identification and quantification of this compound?

A8: Several analytical methods are used to analyze this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed for identification and quantification, often combined with extraction techniques like Solid-Phase Microextraction (SPME) or Solvent Assisted Flavor Evaporation (SAFE). [, , , ] Other techniques include Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA) for assessing odor activity and sensory contribution. [, , , ]

Q9: Beyond its use as a flavoring agent, are there other potential applications of this compound?

A9: Research suggests that this compound, combined with other aroma compounds, could potentially act as a feed attractant in aquaculture. This application has been explored in zebrafish, where specific flavor combinations showed promising results in enhancing feed intake and promoting growth. []

Q10: Could this compound play a role in masking unwanted odors?

A10: Some research suggests that this compound, along with other compounds, could be incorporated into compositions designed to combat or mask unpleasant odors, particularly those arising during laundry processes. []

Q11: How does this compound contribute to the flavor profile of beer?

A11: In beer, this compound is often associated with staling flavors that develop during aging. Its concentration, along with other staling compounds like beta-Damascenone, can be influenced by factors such as pH and storage conditions. []

Q12: Does the use of lipoxygenase-less (LOX-less) barley malt affect the levels of this compound in beer?

A12: Studies have shown that beers brewed using LOX-less barley malt tend to contain lower concentrations of this compound, particularly after aging, compared to beers brewed with conventional barley malt. [] This suggests that LOX-less barley malt could contribute to improved flavor stability in beer.

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